Cas no 2096329-71-2 (3-Morpholinophenylboronic acid hydrobromide)
3-Morpholinophenylboronic acid hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 3-Morpholinophenylboronic acid hydrobromide
- (3-morpholin-4-ylphenyl)boronic acid;hydrobromide
- C10H14BNO3.BrH
- (3-Morpholinophenyl)boronic acid hydrobromide
- Y2600
-
- MDL: MFCD18434433
- Inchi: 1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H
- InChI Key: BXKANEVQSXHKPC-UHFFFAOYSA-N
- SMILES: Br.O1CCN(C2C=CC=C(B(O)O)C=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 197
- Topological Polar Surface Area: 52.9
3-Morpholinophenylboronic acid hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM514497-1g |
(3-Morpholinophenyl)boronic acid hydrobromide |
2096329-71-2 | 97% | 1g |
$437 | 2022-09-29 | |
| abcr | AB309635-100 mg |
3-Morpholinophenylboronic acid hydrobromide; 96% |
2096329-71-2 | 100 mg |
€169.50 | 2023-07-19 | ||
| abcr | AB309635-250 mg |
3-Morpholinophenylboronic acid hydrobromide; 96% |
2096329-71-2 | 250 mg |
€297.00 | 2023-07-19 | ||
| abcr | AB309635-100mg |
3-Morpholinophenylboronic acid hydrobromide, 96%; . |
2096329-71-2 | 96% | 100mg |
€169.50 | 2025-02-17 | |
| abcr | AB309635-250mg |
3-Morpholinophenylboronic acid hydrobromide, 96%; . |
2096329-71-2 | 96% | 250mg |
€297.00 | 2025-02-17 | |
| A2B Chem LLC | AX55134-100mg |
3-Morpholinophenylboronic acid hydrobromide |
2096329-71-2 | 96% | 100mg |
$92.00 | 2024-04-20 | |
| A2B Chem LLC | AX55134-250mg |
3-Morpholinophenylboronic acid hydrobromide |
2096329-71-2 | 96% | 250mg |
$176.00 | 2024-04-20 | |
| A2B Chem LLC | AX55134-1g |
3-Morpholinophenylboronic acid hydrobromide |
2096329-71-2 | 96% | 1g |
$391.00 | 2024-04-20 | |
| Ambeed | A229688-5g |
(3-Morpholinophenyl)boronic acid hydrobromide |
2096329-71-2 | 97% | 5g |
$1364.0 | 2024-04-21 |
3-Morpholinophenylboronic acid hydrobromide Suppliers
3-Morpholinophenylboronic acid hydrobromide Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-Morpholinophenylboronic acid hydrobromide
Introduction to 3-Morpholinophenylboronic Acid Hydrobromide (CAS No. 2096329-71-2) and Its Emerging Applications in Chemical Biology and Medicine
3-Morpholinophenylboronic acid hydrobromide, with the chemical identifier CAS No. 2096329-71-2, is a specialized boronic acid derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical research. Boronic acids are well-known for their unique ability to form reversible covalent bonds with diols, a property that has been leveraged in various applications, including drug discovery, diagnostics, and material science. The introduction of the morpholine group into the phenylboronic acid framework enhances its solubility and stability, making it a promising candidate for medicinal chemistry applications.
The structure of 3-Morpholinophenylboronic acid hydrobromide consists of a phenyl ring substituted with a morpholine moiety at the 3-position, connected to a boronic acid functional group. This configuration imparts distinct chemical and biological properties that make it particularly useful in the design of novel therapeutic agents. The boronic acid moiety is known to interact selectively with sugars and other diol-containing molecules, which has been exploited in the development of enzymes inhibitors and lectin mimics. The hydrobromide salt form enhances the compound's solubility in aqueous solutions, facilitating its use in biological assays and pharmaceutical formulations.
In recent years, 3-Morpholinophenylboronic acid hydrobromide has been extensively studied for its potential in modulating various biological pathways. One of the most promising areas of research is its application as an inhibitor of glycosidases, which are enzymes involved in carbohydrate metabolism. These enzymes play crucial roles in numerous physiological processes, including cell signaling, immune responses, and pathogen infections. By inhibiting glycosidases, 3-Morpholinophenylboronic acid hydrobromide has shown promise in preclinical studies as a therapeutic agent for conditions such as bacterial infections and inflammatory diseases.
Moreover, the compound has been explored for its role in targeted drug delivery systems. Boron-containing compounds have been utilized in boron neutron capture therapy (BNCT), a novel approach for treating cancer by selectively destroying malignant cells using boron isotopes and neutron irradiation. The morpholine-substituted boronic acid derivative has been investigated as a potential carrier for boron delivery to tumors, improving the efficacy of BNCT while minimizing side effects.
Recent advancements in synthetic chemistry have enabled the development of more sophisticated derivatives of 3-Morpholinophenylboronic acid hydrobromide, enhancing its pharmacological properties. For instance, modifications to the morpholine ring have led to improved binding affinity and selectivity for specific biological targets. These derivatives are being tested in clinical trials for their potential as antiviral agents, particularly against RNA viruses such as influenza and SARS-CoV-2. The ability of these compounds to inhibit viral glycosylation pathways offers a novel strategy for antiviral therapy.
The compound's versatility also extends to its use as a chelating agent in coordination chemistry. Boronic acids can form stable complexes with metal ions, which has applications in catalysis and material science. In particular, 3-Morpholinophenylboronic acid hydrobromide has been used to develop metal-organic frameworks (MOFs) with tailored properties for gas storage and separation applications. These MOFs exhibit high selectivity for small molecules such as CO₂ and H₂, making them valuable in environmental remediation technologies.
In conclusion, 3-Morpholinophenylboronic acid hydrobromide (CAS No. 2096329-71-2) represents a significant advancement in the field of chemical biology and medicine. Its unique structural features and functional properties make it a versatile tool for drug discovery, diagnostics, and material science applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
2096329-71-2 (3-Morpholinophenylboronic acid hydrobromide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)